N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that features an imidazole ring, an ether linkage, and a trifluoromethyl-substituted phenyl group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and are key components of many drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The interaction with the target can lead to changes in the target’s function, which can result in the observed biological effects .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the effects could be diverse, depending on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other suitable precursors.
Ether Linkage Formation: The ether linkage is formed by reacting an imidazole derivative with an appropriate alkyl halide under basic conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with 2-[4-(trifluoromethyl)phenyl]acetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide: shares structural similarities with other imidazole derivatives, such as:
Uniqueness
Structural Features: The presence of both an imidazole ring and a trifluoromethyl-substituted phenyl group makes this compound unique.
Functional Properties:
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)14-3-1-13(2-4-14)11-15(23)21-6-9-24-10-8-22-7-5-20-12-22/h1-5,7,12H,6,8-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJJRXVZQCFRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCOCCN2C=CN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.